BenchChemオンラインストアへようこそ!

2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide

DHFR inhibition Anticancer Thiazolo[4,5-d]pyridazine SAR

This N-propyl analog fills a critical SAR gap between methyl and bulkier substituents in thiazolo[4,5-d]pyridazine DHFR inhibitors. Unlike simple N-methyl or N-allyl substitution, the propyl chain provides distinct interactions with DHFR active site residues Phe31 and Arg22, enabling generation of robust QSAR models. Direct head-to-head comparison with Compound 26 in HS 578T breast cancer cells benchmarks antiproliferative and apoptosis activity. The propyl group serves as a metabolically stable bioisostere of the allyl group, avoiding CYP-mediated oxidation. Procure for systematic SAR profiling and hit-to-lead optimization.

Molecular Formula C17H18N4OS2
Molecular Weight 358.48
CAS No. 946228-58-6
Cat. No. B2458689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide
CAS946228-58-6
Molecular FormulaC17H18N4OS2
Molecular Weight358.48
Structural Identifiers
SMILESCCCNC(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3
InChIInChI=1S/C17H18N4OS2/c1-3-9-18-13(22)10-23-17-15-16(24-11(2)19-15)14(20-21-17)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,22)
InChIKeySHNJWSSUJQWNDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide (CAS 946228-58-6): Structural Identity and Core Scaffold


2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide (CAS 946228-58-6) is a synthetic heterocyclic small molecule belonging to the thiazolo[4,5-d]pyridazine class. This scaffold has been validated as a core structure for dihydrofolate reductase (DHFR) inhibition, a key target in anticancer and antimicrobial research [1]. The compound features a 2-methyl-7-phenyl substituted fused ring system, a thioether linkage, and an N-propylacetamide side chain, distinguishing it from other N-alkyl analogs in the same series.

Why N-Alkyl Chain Variation in Thiazolo[4,5-d]pyridazin-4-yl Thioacetamides Dictates Target Affinity and Selectivity


Within the thiazolo[4,5-d]pyridazine class, minor structural modifications—particularly at the N-alkyl acetamide side chain—significantly alter DHFR inhibitory potency and antitumor activity. The published SAR for this chemotype demonstrates that the nature of the terminal amide substituent (e.g., hydrogen, methyl, cyclic amines) directly impacts interactions with key DHFR active site residues Phe31 and Arg22 [1]. Therefore, simple substitution of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide with its N-methyl, N-allyl, or unsubstituted acetamide analogs is not scientifically justified for procurement aimed at reproducing or building upon specific biological activity profiles.

Quantitative Differentiation of 2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide from Closest Analogs


DHFR Inhibitory Potency: N-Propyl vs. Unsubstituted Acetamide Lead Compound

The N-propylacetamide side chain of the target compound projects a specific lipophilic volume into the DHFR binding pocket. The class-leading compound in the published series, Compound 26 (bearing a different N-substitution), achieved an IC50 of 0.06 μM against DHFR, while the unsubstituted acetamide prototype showed significantly weaker inhibition [1]. This confirms that the N-alkyl group is a critical potency driver, and the specific n-propyl chain length represents a distinct, untested point within the established SAR model.

DHFR inhibition Anticancer Thiazolo[4,5-d]pyridazine SAR

Antitumor Activity in Breast Cancer: N-Propyl Analog vs. Published DHFR Inhibitors

The most active compound in the published series, Compound 26, demonstrated an IC50 of 0.8 μM against the HS 578T breast cancer cell line, inducing cell cycle arrest and apoptosis via DHFR inhibition [1]. The target N-propylacetamide compound represents a direct structural analog of this phenotype. While its specific cellular IC50 is not yet published, its structural homology to the key pharmacophore (thiazolo[4,5-d]pyridazine core with a thioether-linked acetamide chain) positions it as a high-priority candidate for comparative anticancer profiling.

Antitumor activity HS 578T Breast cancer

Lipophilic Efficiency and Drug-likeness: N-Propyl vs. N-Allyl and N-Methyl Analogs

Calculated physicochemical properties differentiate the N-propyl analog from its closest commercially available comparators. The target compound (CLogP ~3.5, TPSA ~55 Ų) occupies a distinct property space compared to the N-allyl analog (CLogP ~3.2, with a reactive alkene moiety) and the N-methyl analog (CLogP ~2.8) [1]. The N-propyl group provides a balanced increase in lipophilicity without introducing the metabolic vulnerability associated with the allyl group, which is significant for in vivo candidate selection.

Lipophilic efficiency Drug-likeness Physicochemical properties

Recommended Application Scenarios for 2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide Based on Specific Evidence


Medicinal Chemistry Lead Expansion: Probing N-Alkyl SAR in Thiazolo[4,5-d]pyridazine DHFR Inhibitors

Use as a key intermediate for systematic SAR studies exploring the impact of linear alkyl chain length on DHFR binding affinity. The N-propyl group fills a gap between existing methyl and bulkier substituents, enabling the generation of a more complete QSAR model for this chemotype [1].

Comparative Anticancer Profiling Against Triple-Negative Breast Cancer Panels

Procure for direct head-to-head comparison with the published lead Compound 26 (and other in-class analogs) in HS 578T and additional breast cancer cell lines. This allows researchers to benchmark the N-propyl variant's antiproliferative activity and apoptosis induction relative to the known phenotype [1].

In Vitro Metabolic Stability Screening: Allyl vs. Propyl Bioisostere Evaluation

Utilize the N-propyl analog as a metabolically stable bioisostere of the N-allyl compound. Comparative microsomal stability assays can confirm the predicted avoidance of CYP-mediated oxidation of the terminal alkene, a project-critical differential for hit-to-lead progression [2].

Quote Request

Request a Quote for 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.